(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, an ethyl group, and a methyl-butyramide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the chlorination of benzyl alcohol to produce 2,4-dichlorobenzyl alcohol.
Amidation reaction: The dichlorobenzyl alcohol is then reacted with an appropriate amine to form the amide intermediate.
Introduction of the ethyl group: The amide intermediate is further reacted with an ethylating agent to introduce the ethyl group.
Final coupling: The final step involves coupling the intermediate with (S)-2-amino-3-methyl-butyramide under suitable reaction conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the amide and ethyl groups.
2,4-Dichlorobenzonitrile: Contains the dichlorobenzyl moiety but differs in the presence of a nitrile group instead of the amide and ethyl groups.
2,4-Dichlorobenzoyl chloride: Similar structure but with a benzoyl chloride group instead of the amide and ethyl groups.
Uniqueness
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSGXJYDQOHTP-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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